2-Chloro-3-hydroxyacrylaldehyde
Description
Structural Classification and Unique Features of α-Halo-β-hydroxyaldehydes
2-Chloro-3-hydroxyacrylaldehyde belongs to the structural class of α-halo-β-hydroxyaldehydes. This classification highlights the key functional groups and their relative positions: a halogen atom (chloro) on the α-carbon (adjacent to the aldehyde) and a hydroxyl group on the β-carbon.
A significant and unique feature of this compound is its existence predominantly in the enol tautomeric form. It is the enol tautomer of 2-chloromalonaldehyde (B104417). Generally, the keto form of aldehydes and ketones is more stable than the enol form. However, in 1,3-dicarbonyl systems, the enol form can be significantly stabilized through intramolecular hydrogen bonding and the formation of a conjugated π-system. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of (Z)-2-chloro-3-hydroxyacrylaldehyde, a hydrogen bond can form between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered ring-like structure. This enolization is a key aspect of its reactivity.
The presence of the chlorine atom on the double bond also imparts unique electronic properties to the molecule. The electron-withdrawing nature of both the chlorine and the aldehyde group makes the double bond electron-deficient and susceptible to nucleophilic attack.
Significance as a Versatile Building Block in Complex Organic Synthesis
The true significance of this compound lies in its utility as a versatile building block in organic synthesis. Its multiple functional groups provide a platform for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures.
One of the most well-documented applications of this compound is as a key precursor in the industrial synthesis of Etoricoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. This underscores the compound's importance in medicinal chemistry and pharmaceutical manufacturing.
Furthermore, its 1,3-dicarbonyl-like structure makes it an ideal substrate for the synthesis of five-membered heterocyclic rings, particularly pyrazoles. The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and widely used method for pyrazole (B372694) synthesis. nih.govnih.govresearchgate.netorganic-chemistry.orgbeilstein-journals.org In this reaction, the two carbonyl-like groups of this compound react with the two nitrogen atoms of hydrazine in a condensation reaction, followed by cyclization and dehydration to form the aromatic pyrazole ring. The chlorine atom can then be either retained in the final product, for example as a 5-chloropyrazole, or can be displaced in subsequent reactions, further adding to the synthetic utility.
The reactivity of the aldehyde group and the carbon-carbon double bond also opens up possibilities for its use in other transformations, such as cycloaddition reactions, although specific examples directly involving this compound are not extensively documented in broad reviews.
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for compounds related to this compound is active, with many studies focusing on the synthesis and functionalization of heterocyclic compounds. For instance, extensive research has been conducted on the chemistry of 2-chloroquinoline-3-carbaldehydes, which share some structural similarities. nih.govresearchgate.net These reviews highlight the diverse reactivity of the chloro-aldehyde moiety and its application in creating fused heterocyclic systems with potential biological activities.
However, a noticeable gap exists in the literature specifically concerning this compound itself. While its role in specific industrial syntheses is known, there is a lack of comprehensive reviews summarizing its full synthetic potential beyond these established applications. Further research could explore:
The full scope of its reactivity in cycloaddition reactions.
Its use as a building block for other classes of heterocyclic compounds beyond pyrazoles.
The development of new, more efficient, and sustainable methods for its synthesis.
A detailed investigation of its spectroscopic properties (NMR, IR, etc.) to provide a more complete understanding of its structure and electronic properties. youtube.com
Structure
3D Structure
Properties
Molecular Formula |
C3H3ClO2 |
|---|---|
Molecular Weight |
106.51 g/mol |
IUPAC Name |
(Z)-2-chloro-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H/b3-1- |
InChI Key |
SYXFXUMRQSTIKC-IWQZZHSRSA-N |
Isomeric SMILES |
C(=C(/C=O)\Cl)\O |
Canonical SMILES |
C(=C(C=O)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Hydroxyacrylaldehyde
Established Synthetic Pathways and Precursors
Established methods for synthesizing 2-Chloro-3-hydroxyacrylaldehyde often rely on the preparation of its tautomeric form, 2-chloromalonaldehyde (B104417). The inherent reactivity of this precursor allows for its effective use in subsequent chemical transformations.
Exploration of Direct Synthesis Routes
Direct synthesis of this compound can be theoretically achieved through formylation of chlorinated precursors. A prominent method in this category is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org
The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by a nucleophilic substrate. wikipedia.orgnrochemistry.com For the synthesis of this compound, a potential precursor would be a two-carbon chlorinated species that can be formylated. For instance, the Vilsmeier-Haack reaction has been successfully applied to synthesize structurally related compounds like 2-chloro-3-formylquinolines from N-arylacetamides, demonstrating its utility in constructing chloro-aldehyde functionalities. nih.gov The reaction typically proceeds by adding POCl₃ to a solution of the substrate in DMF at low temperatures, followed by heating to complete the reaction. The resulting iminium intermediate is then hydrolyzed during workup to yield the final aldehyde product. wikipedia.orgnrochemistry.com
Utilization of 2-Chloromalonaldehyde and Related Derivatives in Preparation
A primary and well-documented pathway to this compound involves the synthesis of its keto tautomer, 2-chloromalonaldehyde. google.com The two compounds exist in equilibrium, with the enol form, this compound, being a significant component. Due to its availability and cost-effectiveness, 2-chloromalonaldehyde is a suitable starting material for various applications, including the synthesis of the anti-inflammatory drug etoricoxib. google.comquickcompany.in
Several methods for the preparation of 2-chloromalonaldehyde have been reported:
From Mucochloric Acid: An older method involves the reaction of mucochloric acid with aniline, which is then heated. The resulting intermediate, 3-anilido-2-chloro-acrolein, is treated with sodium hydroxide (B78521) to produce the sodium salt of 2-chloromalonaldehyde. quickcompany.in However, the high cost and limited commercial availability of mucochloric acid make this route less practical for large-scale synthesis. quickcompany.in
From Oxalyl Chloride and Chloroacetylchloride: A more recent, single-step process has been developed that avoids the formation of complex intermediates. quickcompany.in In this method, oxalyl chloride is added to dimethylformamide (DMF) at a controlled temperature, followed by the addition of chloroacetylchloride. The mixture is heated, and after the reaction is complete, it is quenched with water and basified to yield 2-chloromalonaldehyde. quickcompany.in
Development of Novel Preparative Methodologies
Research into the synthesis of this compound continues to evolve, with a focus on developing more efficient and selective methods. This includes the investigation of new catalytic systems and stereoselective approaches.
Investigation of Catalytic Systems for Enhanced Synthesis
The development of advanced catalytic systems aims to improve reaction rates, yields, and selectivity. In the context of the Vilsmeier-Haack reaction, the combination of DMF and POCl₃ itself acts as the reagent system to generate the active electrophile. semanticscholar.org
For related transformations, various catalysts have been shown to be effective. For example, solvent-free multicomponent reactions to produce quinolinyl-thiazolidinones from 2-chloro-3-formylquinolines have been successfully catalyzed by β-cyclodextrin-SO₃H, with the choice of catalyst significantly impacting the yield. nih.gov Similarly, the synthesis of β-hydroxy carbonyl compounds, which share structural features with the target molecule, can be achieved through Mukaiyama aldol (B89426) reactions using catalysts like proazaphosphatrane under mild conditions. organic-chemistry.org These examples suggest that exploring novel catalysts beyond traditional reagents could lead to more efficient syntheses of this compound.
Stereoselective Synthesis Approaches for this compound
The double bond in this compound allows for the existence of (E) and (Z) stereoisomers. Controlling the stereochemical outcome of the synthesis is a key challenge. For structurally similar α-alkoxy- and α-alkylthiosubstituted α,β-unsaturated aldehydes, it has been demonstrated that aldol condensation reactions can proceed stereoselectively to afford the (Z)-isomer. mdpi.comnih.gov This stereoselectivity is a significant finding, as it provides a potential pathway to control the geometry of the double bond in the target molecule. The synthesis of other complex molecules, such as polysubstituted β,γ-epoxyhydroxylamines, has also been achieved with high stereoselectivity through carefully designed reaction sequences. nih.gov These approaches highlight the potential for developing stereoselective routes to specific isomers of this compound.
Optimization of Reaction Conditions for Improved Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts. Key parameters that are often adjusted include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.
In the synthesis of related compounds, such as dimethyl 2-chloromalonate, careful optimization has been shown to be critical. Heating a reaction mixture of dimethyl malonate and sulfuryl chloride at 40-45 °C for 4-5 hours was found to be optimal. Extending the reaction time led to the increased formation of an undesirable dichloro impurity. derpharmachemica.com
Similarly, the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction was optimized by varying the molar proportion of POCl₃ and adjusting the reaction temperature to achieve the best yields. The following table summarizes optimized conditions from a representative synthesis of a related compound.
Table 1: Example of Reaction Condition Optimization for a Related Synthesis
| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl malonate | Sulfuryl chloride | 40-45 | 4-5 | >95 (purity) | derpharmachemica.com |
| m-Methoxyacetanilide | POCl₃, DMF | 80-90 | Not Specified | Good |
Such optimization studies demonstrate that precise control over reaction parameters is essential for achieving high yield and selectivity in the synthesis of fine chemicals like this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Hydroxyacrylaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In 2-Chloro-3-hydroxyacrylaldehyde, which can exist as cis and trans isomers, distinct signals are expected for the aldehydic proton, the vinylic proton, and the hydroxyl proton.
The aldehydic proton (CHO) is anticipated to resonate at a low field, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. libretexts.org The vinylic proton (=CH-) chemical shift would be influenced by the presence of the adjacent chlorine and hydroxyl groups. The hydroxyl proton (-OH) signal is expected to be broad and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.
The coupling between the aldehydic and vinylic protons, if present, would provide valuable information about the stereochemistry of the double bond.
Expected ¹H NMR Data for this compound: (Note: The following table is a theoretical prediction based on general principles of NMR spectroscopy, as direct experimental data is not readily available in the searched literature.)
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aldehydic H | 9.0 - 10.0 | Doublet (d) |
| Vinylic H | 6.5 - 7.5 | Doublet (d) |
| Hydroxyl H | Variable (broad) | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected.
The carbonyl carbon of the aldehyde group is predicted to appear at a very low field, typically between 180 and 200 ppm. oregonstate.edu The two sp² hybridized carbons of the double bond will have chemical shifts influenced by the chlorine and hydroxyl substituents. The carbon atom bonded to the chlorine (C-Cl) will be deshielded, while the carbon bonded to the hydroxyl group (C-OH) will also experience a downfield shift. oregonstate.edu
Expected ¹³C NMR Data for this compound: (Note: The following table is a theoretical prediction based on general principles of NMR spectroscopy, as direct experimental data is not readily available in the searched literature.)
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Aldehyde) | 180 - 200 |
| C-Cl | 120 - 140 |
| C-OH | 140 - 160 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the aldehydic proton and the vinylic proton, appearing as a cross-peak in the 2D spectrum. libretexts.orgyoutube.com This correlation would definitively link these two protons within the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. libretexts.orgcolumbia.edu This would allow for the direct assignment of the proton signals to their corresponding carbon atoms. For example, the vinylic proton signal would show a correlation to the signal of the carbon it is attached to.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key expected absorption bands include:
O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.
C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group should appear around 1680-1700 cm⁻¹. The conjugation with the double bond and the presence of the electronegative chlorine atom can influence the exact position of this band.
C=C Stretching: An absorption band for the carbon-carbon double bond stretch is expected in the region of 1600-1650 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region, usually between 600 and 800 cm⁻¹.
While direct experimental FTIR data for this compound is scarce, studies on the related compound, 2-chloro-3-hydroxybenzaldehyde, show a down-shifting of the aldehydic carbonyl stretching mode and an up-shifting of the hydroxyl group's in-plane bending mode, which is attributed to intramolecular hydrogen bonding. nih.gov Similar effects would be anticipated for this compound.
Expected FTIR Data for this compound: (Note: The following table is based on general functional group frequencies and analogies to similar compounds.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| C=O Stretch | 1680 - 1700 | Strong, Sharp |
| C=C Stretch | 1600 - 1650 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C double bond and the C-Cl bond are expected to show strong signals in the Raman spectrum.
In a study of 2-chloro-3-hydroxybenzaldehyde, a strong Raman mode was observed in the low-frequency region (85-110 cm⁻¹), which was interpreted as being due to coupled vibrations of pseudo-dimeric structures formed through hydrogen bonding. nih.gov Given the structural similarities, it is plausible that this compound could exhibit similar intermolecular interactions, which would be detectable by Raman spectroscopy. The symmetric vibrations of the molecule would be particularly Raman active, providing a more complete picture of its vibrational landscape.
Mass Spectrometry (MS) Techniques
Mass spectrometry serves as a cornerstone in the analytical characterization of this compound, providing critical data on its mass, purity, and structural integrity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can unequivocally confirm the molecular formula of the compound. For this compound (C₃H₃ClO₂), the theoretical exact mass can be calculated and then compared against the experimentally determined value. This comparison is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.
| Property | Value |
| Molecular Formula | C₃H₃ClO₂ |
| Exact Mass | 105.98215 Da |
| Molecular Weight | 106.51 g/mol |
The exact mass is a critical parameter obtained through HRMS, providing a highly accurate mass measurement that aids in confirming the elemental composition of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for assessing the purity of this compound samples and confirming the identity of the main compound and any impurities. gcms.czchromatographyonline.com In a typical LC-MS analysis, the sample is first separated based on the components' affinity for the stationary and mobile phases in the liquid chromatography system. This separation allows for the resolution of this compound from by-products, unreacted starting materials, or degradation products. azerbaijanmedicaljournal.net The eluting components are then introduced into the mass spectrometer, which provides mass information for each separated peak, thereby confirming the identity of the target compound and enabling the characterization of impurities. gcms.czchromatographyonline.comazerbaijanmedicaljournal.net Two-dimensional LC (2D-LC) can offer enhanced resolution for complex mixtures, further improving peak purity assessment. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may not be sufficiently volatile or thermally stable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, its volatile derivatives can be effectively analyzed using this technique. Derivatization, a process of chemically modifying the compound to increase its volatility and thermal stability, is a common strategy. researchgate.netnih.gov For instance, the hydroxyl group of this compound can be derivatized, and the resulting product analyzed by GC-MS. This approach is particularly useful for detecting and quantifying the compound in various matrices. nih.gov The gas chromatograph separates the derivatized compound from other volatile components before it enters the mass spectrometer for detection and identification. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Information
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. gre.ac.uknih.govresearchgate.net In an MS/MS experiment, the molecular ion or a prominent fragment ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms. For aldehydes and compounds with hydroxyl groups, common fragmentation pathways include the loss of small neutral molecules like CO, H₂O, or HCl. libretexts.org Analyzing these pathways helps to confirm the presence of specific functional groups and their arrangement within the molecule. youtube.com
| Precursor Ion (m/z) | Possible Fragment Ions (m/z) | Neutral Loss |
| 105.98 | 77.97 | CO |
| 105.98 | 87.97 | H₂O |
| 105.98 | 69.99 | HCl |
This table illustrates hypothetical fragmentation data for this compound, showing potential fragment ions and the corresponding neutral losses that would be observed in an MS/MS experiment. This data is crucial for confirming the compound's structure.
X-ray Diffraction Studies for Solid-State Molecular Architecture (if applicable to crystalline forms)
Should this compound be obtainable in a crystalline form, X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While powerful, the applicability of this technique is entirely dependent on the ability to grow high-quality crystals of the compound. uc.edu
Application of Computer-Assisted Structure Elucidation (CASE) for Complex Isomeric Differentiation
Computer-Assisted Structure Elucidation (CASE) programs can be employed to differentiate between complex isomers of this compound. These software tools utilize spectroscopic data, such as that obtained from MS, as input to generate and rank possible chemical structures. By comparing the predicted spectra for different isomers with the experimental data, CASE can help to identify the most likely structure. This is particularly valuable when dealing with compounds where multiple constitutional or geometric isomers are possible, and where spectroscopic data alone may be ambiguous.
Reactivity and Transformation Mechanisms of 2 Chloro 3 Hydroxyacrylaldehyde
Detailed Reaction Mechanisms
The reactivity of 2-chloro-3-hydroxyacrylaldehyde is characterized by a series of intricate reaction mechanisms, including cyclocondensation, halogenation, dehalogenation, oxidation, cross-coupling, and nucleophilic additions.
Cyclocondensation Mechanisms Involving the Acrylaldehyde Moiety
The presence of both an electrophilic aldehyde carbon and a carbon-carbon double bond in the acrylaldehyde unit, coupled with the influence of the chloro and hydroxyl substituents, makes this compound a valuable precursor for the synthesis of various heterocyclic systems.
Cyclocondensation reactions of this compound with dinucleophiles are a cornerstone of its synthetic utility. For instance, its reaction with ammonium (B1175870) hydroxide (B78521) in tetrahydrofuran, when heated for five hours, results in a cyclocondensation to form pyridinyl derivatives. lookchem.com This transformation highlights the ability of the molecule to act as a three-carbon building block, where the aldehyde and the double bond participate in the formation of a new ring system. The initial step likely involves the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyridine (B92270) ring.
Halogenation and Dehalogenation Reaction Pathways
The chlorine atom in this compound plays a pivotal role in its reactivity, influencing the electron density of the acrylaldehyde system and serving as a leaving group in certain reactions. While specific studies detailing the halogenation and dehalogenation of this compound itself are not extensively documented in readily available literature, the general principles of reactivity for α-halo-α,β-unsaturated aldehydes can be inferred.
Further halogenation could potentially occur at the α-carbon or the double bond, depending on the reaction conditions and the halogenating agent used. Dehalogenation, on the other hand, could be achieved through various reductive methods or via nucleophilic substitution, where the chlorine atom is displaced by another nucleophile.
Oxidative Transformations of the Hydroxyl and Aldehyde Groups
The hydroxyl and aldehyde groups in this compound are susceptible to oxidative transformations, offering pathways to a range of functionalized products. The aldehyde group can be oxidized to a carboxylic acid moiety using standard oxidizing agents. This transformation would yield 2-chloro-3-hydroxyacrylic acid, a potentially valuable synthetic intermediate.
The hydroxyl group, being part of an enol system, can also undergo oxidation. The specific outcome of such an oxidation would be highly dependent on the oxidant and reaction conditions. Strong oxidants might lead to cleavage of the carbon-carbon double bond.
Cross-Coupling Reaction Mechanisms
The vinylic chloride functionality in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
One prominent example is the Suzuki coupling reaction. While a direct Suzuki coupling of this compound is not explicitly detailed, its derivatives are known to participate in such reactions. For instance, a downstream product, 5-chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-yl fluorosulfate, is mentioned in the context of Suzuki coupling. lookchem.com This suggests that the chloro-substituted core, derived from this compound, can be functionalized via this method. The mechanism of a Suzuki coupling would involve the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond.
Nucleophilic Addition and Substitution Reactions
The electrophilic nature of the aldehyde carbon and the carbon-carbon double bond in this compound makes it susceptible to nucleophilic attack. Nucleophiles can add to the aldehyde carbonyl group in a 1,2-addition fashion, or to the β-carbon of the double bond in a 1,4-conjugate addition (Michael addition). The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the β-carbon, favoring conjugate addition.
Furthermore, the chlorine atom can be displaced by nucleophiles through a nucleophilic substitution reaction, likely proceeding through an addition-elimination mechanism on the vinylic system.
Stereochemical Aspects of Reactions Yielding Chiral Products
The prochiral nature of the double bond in this compound presents opportunities for asymmetric synthesis, leading to the formation of chiral products. While specific examples of stereoselective reactions involving this compound are not extensively reported, the potential for such transformations is significant.
Derivatization Strategies for 2 Chloro 3 Hydroxyacrylaldehyde
Enhancing Analytical Detection and Separation through Chemical Derivatization
The direct analysis of 2-chloro-3-hydroxyacrylaldehyde can be challenging due to its polarity, potential for thermal instability, and low volatility, which are properties that are often incompatible with gas chromatography (GC). While liquid chromatography (LC) is more suitable for polar compounds, derivatization is still frequently employed to improve separation efficiency and enhance detection sensitivity, particularly for mass spectrometry (MS) and ultraviolet (UV) detectors. google.comscielo.brnih.gov
The aldehyde group is a primary target for derivatization. Common strategies involve reactions with α-nucleophiles, such as hydroxylamine (B1172632) or hydrazine (B178648) derivatives, to form stable oximes and hydrazones, respectively. nih.gov These reactions are highly chemoselective for carbonyl groups.
Hydrazone Formation: A widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). In an acidic medium, DNPH reacts with the aldehyde moiety of this compound to form a 2,4-dinitrophenylhydrazone derivative. epa.gov This derivative is significantly more stable and possesses a strong chromophore (the dinitrophenyl group), making it highly suitable for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV). epa.gov Another effective reagent is p-toluenesulfonylhydrazine (TSH), which forms TSH-hydrazones that are amenable to analysis by LC-MS, often showing predictable fragmentation patterns that aid in identification. nih.gov
Oxime Formation: Reaction with hydroxylamine converts the aldehyde to an oxime. For analytical purposes, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a particularly useful reagent. The resulting PFBHA-oxime derivative is highly electronegative due to the pentafluorobenzyl group, which dramatically increases its sensitivity for detection by GC with an Electron Capture Detector (GC-ECD). This method is standard for the analysis of low-molecular-weight aldehydes in various matrices.
The presence of the hydroxyl group in this compound increases its polarity and allows for intermolecular hydrogen bonding. These characteristics can lead to poor peak shape (tailing) and reduced volatility in GC analysis. researchgate.net Therefore, derivatization of the hydroxyl group is often necessary.
Silylation: This is one of the most common derivatization techniques for GC analysis. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. mdpi.com This modification effectively masks the polarity of the hydroxyl group, disrupts hydrogen bonding, and increases the volatility and thermal stability of the analyte, making it ideal for GC-MS analysis.
Acylation: This strategy involves reacting the hydroxyl group with an acylating agent to form an ester. For halogenated compounds, reagents like N-methyl-bis-trifluoroacetamide (MBTFA) can be used. This reagent forms a trifluoroacetyl ester, which is volatile and exhibits good chromatographic properties. nih.gov This approach was successfully used for the analysis of the structurally related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X), demonstrating its applicability to chlorinated hydroxy compounds. nih.gov
It is important to note that due to the enolic nature of this compound, derivatization of the hydroxyl group may occur concurrently with reactions involving the aldehyde, or a single reagent might derivatize both functional groups in a one-step or sequential process.
Achieving a high and reproducible derivatization yield is critical for accurate quantification. The choice of reagent and the optimization of reaction conditions are paramount. rsc.org A yield of less than 100% can indicate that insufficient reagent was used, the reaction time was too short, or the temperature was not optimal.
Key parameters that require optimization include:
Reagent Stoichiometry: An excess of the derivatizing agent is typically used to drive the reaction to completion.
Temperature: The optimal temperature varies depending on the reaction. Some reactions proceed rapidly at room temperature, while others require heating to achieve a reasonable rate and yield. Microwave-assisted derivatization has been shown to significantly reduce reaction times from minutes or hours to seconds. mdpi.com
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. This can range from a few minutes to over an hour.
Solvent and pH: The choice of solvent is crucial as it must dissolve both the analyte and the reagent without interfering with the reaction. For reactions like hydrazone formation, pH control is essential to catalyze the reaction without degrading the reactants.
Table 1: Common Derivatization Reagents for Aldehyde and Hydroxyl Groups
| Reagent Name | Abbreviation | Target Functional Group(s) | Typical Analytical Method |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | DNPH | Aldehyde, Ketone | HPLC-UV |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Aldehyde, Ketone | GC-ECD, GC-MS |
| p-Toluenesulfonylhydrazine | TSH | Aldehyde, Ketone | LC-MS |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl, Amine | GC-MS |
| N-methyl-bis-trifluoroacetamide | MBTFA | Hydroxyl, Amine | GC-MS |
| Alkyl Chloroformates | e.g., ECF, MCF | Hydroxyl, Carboxyl, Amine | GC-MS |
Synthetic Utility of Derivatized Forms of this compound
The derivatized forms of this compound are not only useful for analytical purposes but also serve as versatile intermediates in organic synthesis. The presence of multiple reaction sites allows for the construction of a wide variety of more complex molecules, particularly heterocycles. The chemistry of the closely related compound, mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), which exists in equilibrium with its open-chain aldehyde form, provides a strong indication of the synthetic potential. benthamdirect.combenthamscience.com
Derivatives of mucochloric acid are used as inexpensive and highly functionalized starting materials for synthesizing:
Substituted Butyrolactams and Pyrrolinones: Reductive amination of mucochloric acid with various primary amines provides a direct route to highly functionalized α,β-unsaturated γ-butyrolactams. acs.org These nitrogen-containing heterocyclic structures are of significant interest in medicinal chemistry.
Other Heterocycles: The reactive chlorine atoms and the carbonyl group can be manipulated to build different ring systems. Reactions with binucleophiles can lead to the formation of sulfur- or nitrogen-containing heterocycles. benthamdirect.comresearchgate.net
Glycoconjugates: The functional groups on mucochloric acid derivatives have been used as handles to attach sugar moieties, creating glycoconjugates. nih.gov Such molecules are valuable tools for studying biological processes, and this strategy could be applied to derivatives of this compound.
Chalcones: The aldehyde functionality can undergo condensation reactions. For instance, the aldehyde group on related structures like 2-chloro-3-formylquinolines readily condenses with acetophenones to form chalcones, which are precursors to other heterocyclic systems like pyrimidines and thiazolidinones. nih.gov
By analogy, derivatizing the aldehyde of this compound into a Schiff base (imine) or an oxime provides an intermediate where the remaining chloro and hydroxyl functionalities can be targeted for subsequent cyclization or substitution reactions, opening pathways to a diverse range of novel compounds.
Impact of Derivatization on Molecular Properties relevant to Analysis (e.g., volatility, ionization efficiency)
Chemical derivatization fundamentally alters the physicochemical properties of an analyte to make it more suitable for a given analytical method. The primary goals are to increase volatility for GC analysis and to enhance detectability for both GC and LC. researchgate.net
Volatility: For GC analysis, increasing volatility is essential. The hydroxyl group in this compound makes the molecule polar and capable of hydrogen bonding, which significantly lowers its volatility. Silylation or acylation masks this polar group, replacing the active hydrogen with a nonpolar group (e.g., -Si(CH₃)₃). mdpi.com This change prevents hydrogen bonding, reduces intermolecular forces, and thereby increases the molecule's volatility, allowing it to be analyzed by GC without thermal degradation.
Ionization Efficiency: Mass spectrometry is a powerful detection method, but its sensitivity is highly dependent on the efficiency with which an analyte can be ionized.
For LC-ESI-MS (Electrospray Ionization), small, neutral molecules like this compound may exhibit poor ionization. Derivatization with reagents that introduce a permanently charged group or a readily ionizable site (e.g., a basic nitrogen atom in a hydrazone) can dramatically improve ionization efficiency and, therefore, detection sensitivity. nih.gov
For GC-EI-MS (Electron Ionization), derivatization can lead to more predictable and structurally informative fragmentation patterns. The mass spectra of TMS derivatives, for example, are often highly characteristic and present in spectral libraries, facilitating confident identification. researchgate.net
Chromatographic Separation: Derivatization improves chromatographic behavior by reducing the polarity of the analyte. This leads to less interaction with active sites in the GC column or inlet liner, resulting in sharper, more symmetrical peaks and better resolution from other components in a complex mixture.
Table 2: Effect of Derivatization on Key Analytical Properties
| Derivatization Strategy | Property Affected | Mechanism of Improvement | Primary Benefit |
|---|---|---|---|
| Silylation / Acylation | Volatility | Masks polar -OH group, prevents hydrogen bonding. | Enables GC analysis, improves peak shape. |
| Hydrazone Formation (e.g., with DNPH) | UV-Vis Absorbance | Introduces a strong chromophore. | Enhances sensitivity for HPLC-UV detection. |
| Hydrazone Formation (e.g., with TSH) | Ionization Efficiency | Introduces an easily protonated/deprotonated site. | Increases sensitivity for LC-MS detection. |
| PFBHA-oxime Formation | Electron Affinity | Introduces a highly electronegative group. | Greatly increases sensitivity for GC-ECD detection. |
Theoretical and Computational Investigations of 2 Chloro 3 Hydroxyacrylaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing a framework for understanding molecular structure and properties based on the principles of quantum mechanics. For a molecule like 2-Chloro-3-hydroxyacrylaldehyde, these calculations can reveal detailed information about its electronic landscape and predict its spectroscopic signatures.
Electronic Structure and Bonding Analysis (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A typical DFT analysis of this compound would involve selecting an appropriate functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p)) to solve the electronic Schrödinger equation.
Such a study would yield critical information about the molecule's stability, the distribution of electrons, and the nature of its chemical bonds. Key outputs include the optimized molecular geometry, orbital energies, and atomic charges. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as the energy and shape of these frontier orbitals govern the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.
Further analysis, such as Natural Bond Orbital (NBO) analysis, would be employed to quantify the delocalization of electron density arising from conjugation between the C=C double bond, the carbonyl group, and the lone pairs on the oxygen and chlorine atoms. This provides a more detailed picture of bonding interactions beyond the simple Lewis structure.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Illustrative Value | Description |
|---|---|---|
| Total Energy | -685.1234 Hartrees | The total electronic energy of the optimized molecule at 0 K. |
| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | An indicator of molecular stability and reactivity towards electronic excitation. |
Prediction of Spectroscopic Properties (e.g., vibrational frequencies, NMR chemical shifts, UV-Vis absorption)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data.
Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculations help assign specific absorption bands to the stretching and bending modes of the molecule's functional groups, such as the C=O stretch, O-H stretch, C=C stretch, and C-Cl stretch. The computed frequencies are often scaled by an empirical factor to better match experimental results.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations predict the ¹H and ¹³C NMR spectra by determining the magnetic shielding around each nucleus. The results, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide valuable structural information.
UV-Vis Absorption: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. For this compound, this would likely reveal π → π* transitions associated with the conjugated system, providing the predicted maximum absorption wavelength (λ_max).
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR Spectroscopy | Vibrational Frequency | 3450 cm⁻¹ (scaled) | O-H stretch |
| Vibrational Frequency | 1710 cm⁻¹ (scaled) | C=O stretch | |
| Vibrational Frequency | 1640 cm⁻¹ (scaled) | C=C stretch | |
| Vibrational Frequency | 750 cm⁻¹ (scaled) | C-Cl stretch | |
| ¹³C NMR | Chemical Shift (δ) | 189 ppm | Aldehyde Carbon (CHO) |
| Chemical Shift (δ) | 145 ppm | Hydroxyl-bearing Carbon (C-OH) | |
| Chemical Shift (δ) | 120 ppm | Chlorine-bearing Carbon (C-Cl) |
| UV-Vis | λ_max | 245 nm | π → π* transition |
Conformational Analysis and Isomerism Studies
This compound can exist as several different isomers due to the presence of the C=C double bond and a rotatable C-C single bond.
Geometric Isomerism: E/Z isomerism can occur about the carbon-carbon double bond, leading to two distinct geometric isomers depending on the relative positions of the substituents.
Conformational Isomerism: Rotation around the single bond between the two sp² hybridized carbons can lead to different conformers, typically referred to as s-cis and s-trans.
A computational conformational analysis would involve systematically exploring the potential energy surface of the molecule. This is often done by performing a relaxed scan, where a key dihedral angle is varied incrementally and the rest of the molecule's geometry is optimized at each step. This process identifies the energy minima, which correspond to stable conformers, and the energy maxima, which are the transition states between them. The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution.
Computational Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry is invaluable for mapping out the detailed pathways of chemical reactions. For this compound, one could investigate reactions such as nucleophilic addition to the aldehyde or the double bond. The process involves:
Locating Reactants and Products: The geometries and energies of the starting materials and final products are fully optimized.
Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other directions. Locating this fleeting structure is a key goal of reaction modeling. up.ac.za
Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). This value is critical for understanding the reaction rate; a lower barrier implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the intended reactants and products.
This analysis provides a complete energy profile for the reaction, offering deep mechanistic insights that are difficult to probe experimentally. up.ac.za
Molecular Dynamics Simulations to Understand Solvent Effects and Conformational Transitions
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study molecular behavior in an explicit solvent environment over time. acs.orgresearchgate.net
In an MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent (e.g., water or ethanol). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of all atoms over a period ranging from nanoseconds to microseconds.
MD simulations can:
Reveal the specific hydrogen bonding interactions between the solute and solvent molecules.
Show how the solvent shell influences the conformational preferences of the molecule.
Allow for the observation of dynamic transitions between different conformers, providing insight into the flexibility of the molecule in solution. acs.orgresearchgate.net
Development of Predictive Models for Reactivity and Selectivity
The data generated from quantum chemical calculations can be used to develop models that predict the reactivity of this compound. By mapping the calculated electrostatic potential onto the molecule's electron density surface, one can create a visual guide to its reactivity.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack (e.g., the carbonyl oxygen).
Blue regions indicate positive electrostatic potential, highlighting electron-poor areas that are susceptible to nucleophilic attack (e.g., the aldehyde carbon).
Furthermore, calculated descriptors such as atomic charges, frontier molecular orbital densities, and bond orders can be used to build quantitative structure-activity relationship (QSAR) models. These models can predict how changes in molecular structure would affect reactivity or selectivity in a given reaction, guiding future synthetic efforts.
Synthetic Applications and Chemical Utility of 2 Chloro 3 Hydroxyacrylaldehyde
Role as a Key Intermediate in the Synthesis of Pharmaceutical Compounds (e.g., Etoricoxib)
One of the most critical applications of 2-Chloro-3-hydroxyacrylaldehyde is its use as a primary starting material in the manufacture of the selective COX-2 inhibitor, Etoricoxib. googleapis.comjustia.compatsnap.com This anti-inflammatory drug's synthesis relies on the condensation of this compound (often referred to as 2-chloromalonaldehyde (B104417) in patent literature) with a complex ketosulphone derivative. google.comgoogle.com
The process, as outlined in various patents, involves the reaction of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone with this compound in the presence of formamide (B127407) and an acid catalyst, such as methanesulfonic acid. google.com This reaction is typically conducted in a polar organic solvent like 1,2-dichloroethane (B1671644) at elevated temperatures, generally between 80°C and 100°C, to facilitate the cyclization that forms the core bipyridine structure of Etoricoxib. google.com This one-pot reaction exemplifies an efficient synthetic route, directly incorporating the three-carbon unit of the aldehyde into the final drug scaffold. google.com
Table 1: Example Reaction Conditions for Etoricoxib Synthesis
| Reactant 1 | Reactant 2 | Reagent | Catalyst | Solvent | Temperature | Reference |
| This compound | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | Formamide | Methanesulfonic acid | 1,2-dichloroethane | 80-100°C | google.com |
| 2-chloromalonaldehyde | Methylthiobenzylpyridylketone | Ammonium (B1175870) Acetate | Acetic Acid | Acetic Acid | 130°C | googleapis.com |
Construction of Complex Organic Scaffolds and Ring Systems
The inherent reactivity of this compound's multiple functional groups makes it an ideal component for building complex organic scaffolds. Its structure is analogous to a malonaldehyde, providing two electrophilic sites that can react with various nucleophiles to form larger, intricate molecules.
The synthesis of Etoricoxib is a prime example of this utility. google.com In this process, the simple, linear, three-carbon aldehyde is transformed into a central component of a highly substituted bipyridine ring system—a significantly more complex molecular architecture. google.com The aldehyde group and the adjacent carbon bearing the chlorine atom act as key reactive sites, enabling the cyclization and construction of the heterocyclic core of the final product. This transformation underscores the compound's value in converting simple, readily available materials into high-value, complex molecular structures.
Utilization in Heterocyclic Chemistry for Novel Compound Discovery
Beyond its established role in synthesizing specific drugs, this compound is a valuable substrate in the broader field of heterocyclic chemistry. The formation of the pyridine (B92270) ring in Etoricoxib is a testament to its utility in creating nitrogen-containing heterocycles. google.com
Its general reactivity pattern allows for condensation reactions with a variety of dinucleophiles to generate diverse heterocyclic systems. For instance, reaction with amine derivatives can lead to pyridines, while reactions with hydrazines could potentially yield pyrazoles. The presence of the chlorine atom offers an additional point for modification, either through nucleophilic substitution or by influencing the regioselectivity of the cyclization reactions. This versatility makes it a target for researchers aiming to discover novel heterocyclic compounds with potential applications in medicine and materials science. For example, related structures like 2-chloroquinoline-3-carbaldehydes are widely used to construct fused and binary heterocyclic systems. nih.gov
Development of New Synthetic Methodologies Leveraging the Unique Functionality of this compound
The use of this compound has contributed to the advancement of synthetic methodologies, particularly in creating more efficient and economical manufacturing processes for pharmaceuticals. The development of a one-pot synthesis for Etoricoxib using this aldehyde is a significant improvement over earlier methods. google.com
Previous synthetic routes often relied on more complex and expensive reagents, such as pre-formed vinamidinium salts, to construct the bipyridine core. google.com By employing this compound, chemists have devised a more streamlined process that proceeds under milder conditions (e.g., temperatures of 50-120°C instead of over 120°C) and avoids costly starting materials. google.com This not only improves the economic viability of the synthesis but also reduces the complexity of purification, as it can lead to fewer side products compared to harsher, older methods. google.comgoogle.com This strategic use of a simple, bifunctional building block represents a key development in process chemistry, demonstrating how reagent choice can fundamentally improve a synthetic pathway.
Degradation Pathways and Environmental Behavior of 2 Chloro 3 Hydroxyacrylaldehyde
Identification and Characterization of Degradation Products and Intermediates
Direct studies identifying the specific degradation products and intermediates of 2-Chloro-3-hydroxyacrylaldehyde are not extensively available in peer-reviewed literature. However, based on the degradation pathways of structurally similar compounds, several potential products can be inferred. The degradation of chlorinated and unsaturated aldehydes typically proceeds through oxidation, reduction, and hydrolysis, leading to a variety of smaller, more polar molecules.
For instance, the oxidation of the aldehyde group would likely yield 2-chloro-3-hydroxyacrylic acid . Cleavage of the carbon-carbon double bond, possibly through ozonolysis or reaction with hydroxyl radicals, could result in the formation of smaller carbonyl compounds such as glyoxal (B1671930) and chloroformaldehyde . Hydrolysis of the chlorine substituent, a common step in the degradation of chlorinated compounds, would lead to the formation of 3-hydroxyacrylaldehyde and hydrochloric acid.
Further degradation of these initial intermediates would likely occur. For example, 2-chloro-3-hydroxyacrylic acid could be further mineralized to carbon dioxide, water, and chloride ions under favorable conditions. The identification of these transient species often requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) in controlled laboratory studies.
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, the key abiotic degradation mechanisms are expected to be photolysis, hydrolysis, and oxidation.
Photolytic Degradation Studies under Various Light Conditions
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet (UV) spectrum. While specific photolysis studies on this compound are limited, the presence of a chromophore (the carbon-carbon double bond conjugated with the aldehyde group) suggests it would be susceptible to photodegradation. The rate and products of photolysis would depend on the wavelength and intensity of light, as well as the presence of photosensitizers in the environment. For analogous compounds, photolysis can lead to isomerization, cyclization, or fragmentation of the molecule. For instance, the photolysis of other unsaturated aldehydes can result in the cleavage of the double bond or transformation of the aldehyde group.
Hydrolytic Stability and Decomposition Pathways in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of this compound is expected to be pH-dependent. The C-Cl bond in the molecule is susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to the substitution of the chlorine atom with a hydroxyl group. This process, known as hydrolytic dechlorination, would yield 3-hydroxyacrylaldehyde. The rate of this reaction is generally faster under neutral to basic conditions. The aldehyde group itself can also be hydrated in aqueous solutions, forming a geminal diol, which can affect its reactivity and subsequent degradation pathways.
Oxidative Degradation Processes, Including Radical-Mediated Reactions
Oxidative degradation is a major pathway for the removal of organic compounds from the environment. In the atmosphere and in aquatic systems, highly reactive species such as hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•) can initiate the degradation of this compound. wikipedia.orgnist.govcopernicus.org
Hydroxyl radicals are considered the most important oxidants in the troposphere and in many natural waters. wikipedia.orgnist.gov The reaction of •OH with this compound can occur via two main pathways: addition to the carbon-carbon double bond and hydrogen abstraction from the aldehyde group or the hydroxyl group. Addition to the double bond is typically the dominant pathway for unsaturated compounds and would lead to the formation of a chlorinated hydroxyalkyl radical. nih.gov This radical can then react with oxygen to form a peroxy radical, which can undergo further reactions leading to the cleavage of the carbon chain and the formation of smaller oxygenated products. nih.gov
Ozonolysis is another important oxidative degradation pathway for compounds containing carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.commsu.edulibretexts.org Ozone can react with the double bond in this compound to form a primary ozonide, which then decomposes to form carbonyl compounds. wikipedia.orgmsu.edu This process would lead to the cleavage of the C=C bond, potentially forming glyoxal and chloroformaldehyde. The subsequent fate of these smaller aldehydes would depend on the prevailing environmental conditions. gnest.org
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. tandfonline.comresearchgate.netresearchgate.net While specific studies on the microbial degradation of this compound are scarce, the degradation of analogous chlorinated and aldehydic compounds provides a framework for its likely metabolic fate. nih.gov
Microbial Transformation and Metabolism Studies (based on analogues)
The microbial degradation of chlorinated compounds often involves initial enzymatic attack to remove the chlorine substituent or to oxidize other functional groups. tandfonline.comresearchgate.net
Dehalogenation: One of the key steps in the biodegradation of chlorinated organic compounds is dehalogenation, which can occur aerobically or anaerobically. tandfonline.com Hydrolytic dehalogenases can catalyze the replacement of a halogen with a hydroxyl group from water. Reductive dehalogenation, which is more common under anaerobic conditions, involves the replacement of a halogen with a hydrogen atom.
Oxidation and Reduction: The aldehyde group in this compound is susceptible to microbial oxidation to a carboxylic acid by aldehyde dehydrogenases. This would form 2-chloro-3-hydroxyacrylic acid, which could then be further metabolized. Conversely, the aldehyde group could be reduced to an alcohol by alcohol dehydrogenases, yielding 2-chloro-3-hydroxy-2-propen-1-ol.
Metabolism of the Carbon Skeleton: Following initial transformations, the resulting intermediates are typically funneled into central metabolic pathways. For example, after dehalogenation and oxidation, the resulting organic acids can be metabolized through pathways such as the Krebs cycle, ultimately leading to mineralization to CO2 and water. The ability of microorganisms to degrade lactone-containing compounds, which share some structural similarities with cyclic forms of hydroxyaldehydes, suggests potential enzymatic pathways for ring cleavage and further metabolism.
Enzymatic Degradation Pathways
There is currently no specific information available in scientific literature detailing the enzymatic degradation pathways of this compound. Research on the biodegradation of other chlorinated aldehydes suggests that enzymes such as dehalogenases and oxidoreductases could theoretically be involved in its breakdown. However, no studies have been identified that confirm the action of specific enzymes on this compound or elucidate the resulting metabolic pathway.
Kinetic Studies of Degradation Processes
No kinetic data, such as reaction rates or half-life studies, for the degradation of this compound under various environmental conditions have been found in the reviewed literature. Such studies are crucial for understanding the persistence and transformation of the compound in the environment.
Computational Modeling of Environmental Fate and Degradation Pathways
No computational models predicting the environmental fate and transport or the degradation pathways of this compound have been identified. These models are essential for assessing the potential environmental exposure and risk associated with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
